L-Valyl-D-tyrosyl-L-valyl-L-histidine
Description
L-Valyl-D-tyrosyl-L-valyl-L-histidine is a tetrapeptide composed of four amino acid residues: L-valine, D-tyrosine, L-valine, and L-histidine. The sequence is notable for its inclusion of a D-tyrosine residue, a non-proteinogenic enantiomer that may confer unique biochemical properties, such as enhanced protease resistance or altered receptor binding compared to all-L-configuration peptides.
Properties
CAS No. |
53518-69-7 |
|---|---|
Molecular Formula |
C25H36N6O6 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H36N6O6/c1-13(2)20(26)23(34)29-18(9-15-5-7-17(32)8-6-15)22(33)31-21(14(3)4)24(35)30-19(25(36)37)10-16-11-27-12-28-16/h5-8,11-14,18-21,32H,9-10,26H2,1-4H3,(H,27,28)(H,29,34)(H,30,35)(H,31,33)(H,36,37)/t18-,19+,20+,21+/m1/s1 |
InChI Key |
LFRPJXGKZBPVPN-ANULTFPQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares L-Valyl-D-tyrosyl-L-valyl-L-histidine with structurally related peptides from the evidence:
*Calculated based on standard amino acid masses.
Key Observations :
- Chain Length : The target tetrapeptide is significantly shorter than analogs in (hexapeptide) and (14-residue chain), which may reduce its metabolic stability but enhance membrane permeability .
- Functional Groups : Histidine in the target may enable metal coordination, a feature shared with ’s His-rich peptides, which are often involved in enzymatic or signaling roles .
Preparation Methods
Structural and Stereochemical Considerations
L-Valyl-D-tyrosyl-L-valyl-L-histidine comprises four amino acids: L-valine, D-tyrosine, L-valine, and L-histidine. The inclusion of D-tyrosine introduces conformational rigidity, altering the peptide’s interaction with biological targets compared to all-L configurations. The imidazole side chain of histidine further complicates synthesis due to its nucleophilic reactivity, necessitating specialized protecting groups during assembly.
Role of D-Amino Acids in Peptide Design
D-amino acids enhance proteolytic stability and modulate receptor binding affinity. In this compound, the D-tyrosine residue disrupts α-helix formation, favoring β-turn conformations that improve membrane permeability. This stereochemical heterogeneity requires precise orthogonality in protecting group strategies to prevent epimerization during coupling.
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing this compound, offering high yields and sequence control. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound growing chain.
Resin Selection and Initial Loading
Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is preferred for its compatibility with Fmoc chemistry. Loading the first amino acid (L-histidine) involves:
Sequential Coupling and Deprotection
Each amino acid is coupled using HBTU or hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) activators. Critical steps include:
- L-Valine Coupling : Double coupling with 4-fold excess amino acid to overcome steric hindrance from the branched side chain.
- D-Tyrosine Incorporation : Use of pre-activated D-tyrosine-OAlloc ester to minimize racemization.
- Histidine Protection : Trityl (Trt) groups shield the imidazole ring during Fmoc deprotection with 20% piperidine in DMF.
Table 1: Protecting Groups for this compound Synthesis
| Amino Acid | Protecting Group | Removal Condition |
|---|---|---|
| L-Histidine | Trityl (Trt) | 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) |
| D-Tyrosine | Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄ in DMF |
| L-Valine | Fmoc | 20% piperidine in DMF |
Solution-Phase Peptide Synthesis
While less common for tetrapeptides, solution-phase synthesis permits larger-scale production. Segment condensation is employed, joining two dipeptides (L-Val-D-Tyr and L-Val-L-His) via mixed carbonic anhydride coupling.
Dipeptide Synthesis
- L-Val-D-Tyr : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) mediate coupling in tetrahydrofuran (THF), with 85% yield.
- L-Val-L-His : Benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) ensures efficient amidation, though histidine side-chain protection with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) is critical.
Fragment Coupling
The final step conjugates L-Val-D-Tyr and L-Val-L-His using ethyl cyanoglyoxylate-2-oxime (Oxyma) and N,N'-diisopropylcarbodiimide (DIC), achieving 78% yield after HPLC purification.
Table 2: Comparative Efficiency of SPPS vs. Solution-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Average Yield | 92% | 75% |
| Purity (Crude) | 85% | 60% |
| Synthesis Time | 3 Days | 7 Days |
| Scalability | <1 mmol | >10 mmol |
Purification and Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves the target peptide from deletion sequences and epimerized byproducts. Mass spectrometry (ESI-TOF) confirms the molecular weight (516.60 g/mol), while circular dichroism (CD) spectroscopy verifies the β-turn conformation induced by D-tyrosine.
Table 3: Analytical Data for this compound
| Parameter | Value |
|---|---|
| Molecular Weight | 516.60 g/mol |
| HPLC Retention Time | 12.4 min |
| Purity (Final) | ≥98% |
| Optical Rotation | [α]D²⁵ = -34.5° (c=1, H₂O) |
Challenges and Mitigation Strategies
Racemization During D-Tyrosine Coupling
The D-Tyr residue is prone to L-configuration inversion under basic conditions. Employing Oxyma/DIC instead of HOBt/DIC reduces racemization from 8% to <2%.
Histidine Side-Reactions
Unprotected imidazole rings undergo alkylation during cleavage. Trityl protection, removed under mild acidic conditions, suppresses this side reaction.
Q & A
Q. What are the standard protocols for synthesizing L-Valyl-D-tyrosyl-L-valyl-L-histidine?
Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/tBu protection strategies. Key steps include:
- Sequential coupling of amino acids (e.g., D-tyrosine requires chiral purity verification via HPLC ).
- Activation with agents like HBTU or HATU in DMF, monitored by Kaiser tests for completion .
- Cleavage from resin using TFA/water/triisopropylsilane (95:2.5:2.5) to preserve side-chain integrity . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. Which analytical techniques are recommended for characterizing this tetrapeptide’s purity and structure?
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]+ for C₃₇H₅₅N₉O₉: 770.40 g/mol) .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR in DMSO-d6 to resolve stereochemistry, particularly D-tyrosine configuration .
- Circular Dichroism (CD): Assess secondary structure in aqueous buffers, noting pH-dependent conformational shifts .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, lab coat, safety goggles) to avoid dermal/ocular exposure .
- Work under fume hoods to prevent inhalation of airborne particles .
- Store at -20°C in airtight, light-protected containers to minimize hydrolysis/oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?
- Variable Validation: Replicate studies using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4 vs. 6.8) .
- Orthogonal Assays: Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to confirm activity .
- Batch Analysis: Compare peptide purity (≥98% vs. 90%) across studies, as impurities may skew results .
Q. What strategies optimize the stability of this compound during long-term storage?
- Lyophilization: Freeze-dry in 0.1% TFA to prevent aggregation .
- Inert Atmospheres: Store under argon to minimize oxidation of histidine residues .
- Additives: Include trehalose (5% w/v) as a cryoprotectant for -80°C storage .
Q. How can computational modeling predict this peptide’s interaction with biological targets?
- Molecular Dynamics (MD): Simulate binding to GPCRs (e.g., histamine receptors) using CHARMM36 force fields .
- Docking Studies: Use AutoDock Vina to identify key residues (e.g., D-tyrosine’s role in hydrophobic interactions) .
- Free Energy Calculations: MM-PBSA to quantify binding affinities and validate experimental IC50 values .
Q. What methodologies assess the peptide’s susceptibility to enzymatic degradation?
- Serum Stability Assays: Incubate with 10% fetal bovine serum (37°C, 24h) and quantify intact peptide via LC-MS .
- Protease Screening: Test against trypsin/chymotrypsin to identify cleavage sites (e.g., valyl-histidine bond) .
- Stabilization Strategies: Incorporate D-amino acids or PEGylation to enhance half-life .
Data Reproducibility & Experimental Design
Q. How can researchers ensure reproducibility in bioactivity assays involving this peptide?
- Standardized Buffers: Use HEPES (pH 7.4) with 0.01% BSA to reduce nonspecific binding .
- Blind Testing: Mask sample identities during assay execution to eliminate bias .
- Interlaboratory Validation: Share aliquots between labs to control for batch variability .
Q. What experimental controls are critical for studying this peptide’s pharmacological effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
